BenchChemオンラインストアへようこそ!

AC1Ldcjl

Aldose Reductase Inhibition Diabetic Complications Cataractogenesis

Byakangelicin (CAS 482-25-7, ≥98% HPLC) is a uniquely dual-functional furanocoumarin; it is an aldose reductase inhibitor (IC50 6.2 µM) that blocks galactosemic cataract in vivo (50 mg/kg), and a PXR-dependent CYP3A4 inducer (5-fold mRNA, EC50 5 µM). Substituting analogs like imperatorin invalidates assays. Pair with COA for analytical (HPLC/HPTLC) and mechanistic studies.

Molecular Formula C17H18O7
Molecular Weight 334.3 g/mol
CAS No. 482-25-7
Cat. No. B1668165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC1Ldcjl
CAS482-25-7
Synonyms9-(2,3-dihydroxy-3-methylbutoxy)-4-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one
byak-angelicin
byakangelicin
Molecular FormulaC17H18O7
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESCC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O
InChIInChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-16-14-10(6-7-22-14)13(21-3)9-4-5-12(19)24-15(9)16/h4-7,11,18,20H,8H2,1-3H3
InChIKeyPKRPFNXROFUNDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Byakangelicin (CAS 482-25-7) Technical Specifications and Procurement Overview for Scientific Research


Byakangelicin (CAS 482-25-7), also designated AC1Ldcjl, is a naturally occurring furanocoumarin (psoralen derivative) with the IUPAC name 9-(2,3-dihydroxy-3-methylbutoxy)-4-methoxyfuro[3,2-g]chromen-7-one [1]. It is primarily isolated from the roots of Angelica dahurica and Angelica gigas, and is characterized by a molecular formula of C17H18O7 and a molecular weight of 334.32 g/mol [1]. This compound is available from multiple reputable suppliers, with minimum purity specifications commonly exceeding 99% as determined by HPLC, and includes batch-specific analytical certificates .

Scientific Procurement Rationale: Why Furanocoumarin Analogs Cannot Substitute for Byakangelicin (482-25-7) in Experimental Systems


Within the furanocoumarin class, structural variations directly translate into divergent biological activities. Substituting Byakangelicin with a seemingly similar analog like imperatorin or isoimperatorin is not scientifically sound, as they exhibit markedly different potency and, in some cases, a complete lack of activity in key assays [1]. More critically, Byakangelicin possesses a unique, dual-functional profile: it acts as an aldose reductase inhibitor while simultaneously serving as a potent inducer of cytochrome P450 3A4 (CYP3A4) via PXR transactivation [2]. This specific combination of metabolic enzyme inhibition and induction is not a general class property; it is a specific, quantified characteristic of Byakangelicin that directly impacts experimental outcomes in diabetic complication and drug metabolism studies. Therefore, procurement decisions based purely on chemical class or structural similarity will introduce significant variability and invalidate comparative analyses.

Quantitative Evidence Guide: Differentiating Byakangelicin (CAS 482-25-7) from Its Closest Analogs


Aldose Reductase Inhibitory Potency: A Direct Comparative Analysis of Byakangelicin and Imperatorin

In a systematic fractionation study of Angelica dahurica root extract, Byakangelicin demonstrated a specific, quantifiable difference in aldose reductase inhibitory potency compared to imperatorin. While both are furanocoumarins isolated from the same source, Byakangelicin exhibited an IC50 of 6.2 µM against bovine lens aldose reductase (BLAR), whereas imperatorin showed no significant inhibitory activity under identical assay conditions [1]. This indicates that the 2,3-dihydroxy-3-methylbutoxy side chain of Byakangelicin is crucial for activity, a feature absent in imperatorin.

Aldose Reductase Inhibition Diabetic Complications Cataractogenesis

Aldose Reductase Inhibition: Potency Difference Between Byakangelicin and Its Methylated Analog

A direct comparison with its close structural analog, ter-O-methyl byakangelicin, reveals a >2-fold difference in potency. In the same study, ter-O-methyl byakangelicin (compound III) inhibited BLAR with an IC50 of 2.8 µM, while Byakangelicin (compound IV) showed an IC50 of 6.2 µM [1]. This quantifiable difference underscores that the free hydroxyl groups on the Byakangelicin side chain are pharmacologically significant, reducing inhibitory potency compared to the methylated form.

Aldose Reductase Enzyme Kinetics Structure-Activity Relationship

Unique Induction of CYP3A4 in Human Hepatocytes: A Differentiating Feature of Byakangelicin

Byakangelicin is a potent and quantifiable inducer of CYP3A4 expression in primary human hepatocytes, an activity that distinguishes it from many other natural products and furanocoumarins that often act as inhibitors. It markedly induced CYP3A4 mRNA levels by approximately fivefold and protein levels by approximately threefold in primary human hepatocytes [1]. The effective concentration for 50% activation (EC50) of the CYP3A4 promoter was determined to be 5 µM [1]. This induction occurs via transactivation of the pregnane X receptor (PXR), a nuclear receptor central to drug-drug interactions [1]. While some furanocoumarins like bergamottin are known CYP3A4 inhibitors, Byakangelicin's role as an inducer represents a distinct and quantifiable mechanistic divergence.

Cytochrome P450 Drug Metabolism Pregnane X Receptor (PXR)

Enantiomeric Purity and Solubility: Practical Differentiation from the Racemic Mixture

From a procurement and formulation standpoint, the enantiomeric form of Byakangelicin (CAS 482-25-7) is a distinct chemical entity from its racemic mixture (Rac)-Byakangelicin (CAS 19573-01-4). This distinction has practical consequences for solubility. The specific enantiomer (CAS 482-25-7) is reported to have a solubility of 50 mg/mL in DMSO , whereas the racemic mixture is reported to have a higher solubility of 100 mg/mL in the same solvent [1]. While the biological activities are often assumed to be comparable, this 2-fold difference in maximum achievable concentration in a standard solvent like DMSO can directly impact the design of in vitro assays, especially at higher testing concentrations.

Enantiomeric Purity Solubility Formulation

Byakangelicin (CAS 482-25-7): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigations of Diabetic Cataract and Neuropathy via Aldose Reductase Inhibition

For research focused on the polyol pathway and its role in diabetic complications, Byakangelicin is a suitable and well-characterized tool compound. It demonstrates a confirmed IC50 of 6.2 µM against bovine lens aldose reductase [1]. Furthermore, its in vivo efficacy is validated by its ability to reduce galactitol accumulation by approximately 80.5% and block galactosemic cataract formation in a rat model when administered intraperitoneally at 50 mg/kg/day [1]. This combination of in vitro potency and in vivo pharmacodynamic activity makes it a valuable positive control or lead compound for studies aiming to modulate this pathway.

Studies on PXR-Mediated CYP3A4 Induction and Drug-Drug Interaction Prediction

In the field of drug metabolism and pharmacokinetics (DMPK), Byakangelicin serves as a specific molecular probe for studying PXR-mediated induction of CYP3A4. Its ability to increase CYP3A4 mRNA and protein levels by approximately 5-fold and 3-fold, respectively, in primary human hepatocytes, with an EC50 of 5 µM for promoter activation, provides a quantifiable and robust experimental system [2]. This makes it an ideal positive control for assays designed to screen for CYP3A4 inducers or to investigate the mechanisms of PXR transactivation, which is crucial for predicting clinical drug-drug interactions.

Analytical Standard for Phytochemical Profiling and Quality Control of Angelica Species

Given the availability of Byakangelicin with a specified minimum purity of 99% , it is a suitable analytical reference standard. It can be employed in high-performance liquid chromatography (HPLC) or high-performance thin-layer chromatography (HPTLC) methods for the identification and quantification of this marker compound in plant extracts from Angelica dahurica, Angelica gigas, and related species. The differentiation from co-occurring analogs like imperatorin and isoimperatorin is analytically significant, ensuring accurate phytochemical characterization and quality control of herbal materials [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for AC1Ldcjl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.